N-(3,5-difluoro-4-methoxyphenyl)-2,2-difluoromorpholine-4-carboxamide
Description
N-(3,5-difluoro-4-methoxyphenyl)-2,2-difluoromorpholine-4-carboxamide is a synthetic organic compound known for its unique chemical structure and properties
Properties
IUPAC Name |
N-(3,5-difluoro-4-methoxyphenyl)-2,2-difluoromorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F4N2O3/c1-20-10-8(13)4-7(5-9(10)14)17-11(19)18-2-3-21-12(15,16)6-18/h4-5H,2-3,6H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIQZBMQYWEBRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)NC(=O)N2CCOC(C2)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluoro-4-methoxyphenyl)-2,2-difluoromorpholine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the 3,5-difluoro-4-methoxyphenyl intermediate: This step involves the reaction of 3,5-difluoro-4-methoxyphenylacetic acid with appropriate reagents to introduce the desired functional groups.
Introduction of the morpholine ring: The intermediate is then reacted with morpholine under specific conditions to form the morpholine ring.
Formation of the carboxamide group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-difluoro-4-methoxyphenyl)-2,2-difluoromorpholine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
N-(3,5-difluoro-4-methoxyphenyl)-2,2-difluoromorpholine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its ability to interact with biological targets.
Materials Science: Its unique chemical structure makes it a candidate for the development of advanced materials with specific properties.
Biological Research: The compound is used in studies to understand its effects on biological systems and its potential as a tool for probing biochemical pathways.
Industrial Applications: It may be used in the synthesis of other complex molecules and materials with desired properties.
Mechanism of Action
The mechanism of action of N-(3,5-difluoro-4-methoxyphenyl)-2,2-difluoromorpholine-4-carboxamide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3,5-difluoro-4-methoxyphenylacetic acid
- N-(3,5-difluoro-4-methoxyphenyl)acetamide
- 1-(3,5-difluoro-4-methoxyphenyl)ethanone
Uniqueness
N-(3,5-difluoro-4-methoxyphenyl)-2,2-difluoromorpholine-4-carboxamide is unique due to the combination of its morpholine ring and multiple fluorine atoms. This structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
